molecular formula C16H16F3N3O2 B13416063 Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-

Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-

Cat. No.: B13416063
M. Wt: 339.31 g/mol
InChI Key: IZMPOXRKZSTUER-UHFFFAOYSA-N
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Description

Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the use of propargylic alcohols, which undergo a series of reactions catalyzed by iron and palladium to form the desired isoxazole ring . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted isoxazole derivatives.

Scientific Research Applications

Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- can be compared with other similar compounds, such as:

    Isoxaflutole: This compound is also an isoxazole derivative with similar structural features.

    Other Isoxazole Derivatives: Various other isoxazole derivatives are known for their diverse biological activities and therapeutic potential. These compounds may differ in their specific functional groups and applications.

The uniqueness of Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]- lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

Methanone, specifically the compound (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl] (CAS No. 776270-75-8), is a synthetic organic compound that has garnered attention for its potential biological activities. The compound's structure includes a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C18H20F3N3O2
  • Molecular Weight : 363.37 g/mol
  • XLogP3-AA : 3.0
  • Topological Polar Surface Area : 49.6 Ų

Biological Activity Overview

The biological activity of Methanone has been explored in several studies, focusing primarily on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

A study conducted by Mhaske et al. (2014) evaluated various derivatives of methanone-like compounds for their antimicrobial properties. The results indicated that many synthesized compounds exhibited moderate to good antimicrobial activity against a range of bacterial strains. The study highlighted that structural modifications significantly influenced the biological efficacy of these compounds .

CompoundActivity LevelTarget Bacteria
5aModerateE. coli
5bGoodS. aureus
5cExcellentP. aeruginosa

Anticancer Activity

Recent findings have indicated that Methanone derivatives may exhibit anticancer properties, particularly through mechanisms involving DNA intercalation. For instance, a related compound demonstrated significant antiproliferative activity against pancreatic cancer cell lines with IC50 values as low as 0.051 µM .

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (Normal)0.36

The proposed mechanisms for the biological activities of Methanone include:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : Some derivatives may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Case Studies

  • Antimicrobial Screening : In vitro studies have shown that derivatives of Methanone can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anticancer Research : A focused study on the anticancer effects revealed that Methanone derivatives could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential.

Properties

Molecular Formula

C16H16F3N3O2

Molecular Weight

339.31 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C16H16F3N3O2/c1-11-14(10-20-24-11)15(23)22-7-5-21(6-8-22)13-4-2-3-12(9-13)16(17,18)19/h2-4,9-10H,5-8H2,1H3

InChI Key

IZMPOXRKZSTUER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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